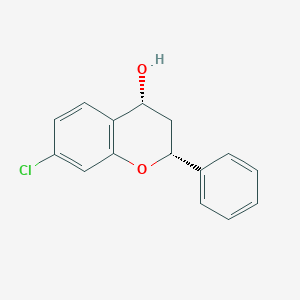
2-(Penta-3,4-dien-1-yl)-5-(pent-2-en-4-yn-1-yl)decahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Penta-3,4-dien-1-yl)-5-(pent-2-en-4-yn-1-yl)decahydroquinoline is an organic compound that features a quinoline core with unique alkyne and allene substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Penta-3,4-dien-1-yl)-5-(pent-2-en-4-yn-1-yl)decahydroquinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of Alkyne and Allene Groups: These functional groups can be introduced via palladium-catalyzed coupling reactions or other metal-catalyzed processes.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyne and allene groups.
Reduction: Reduction reactions could target the quinoline core or the alkyne groups.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(Penta-3,4-dien-1-yl)-5-(pent-2-en-4-yn-1-yl)decahydroquinoline may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Penta-3,4-dien-1-yl)quinoline
- 5-(pent-2-en-4-yn-1-yl)quinoline
- Decahydroquinoline derivatives
Uniqueness
The unique combination of alkyne and allene groups in 2-(Penta-3,4-dien-1-yl)-5-(pent-2-en-4-yn-1-yl)decahydroquinoline sets it apart from other quinoline derivatives, potentially offering distinct reactivity and applications.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Propiedades
Número CAS |
63983-62-0 |
|---|---|
Fórmula molecular |
C19H27N |
Peso molecular |
269.4 g/mol |
InChI |
InChI=1S/C19H27N/c1-3-5-7-10-16-11-9-13-19-18(16)15-14-17(20-19)12-8-6-4-2/h1,5-7,16-20H,2,8-15H2 |
Clave InChI |
RKMVGWOMHGJWQW-UHFFFAOYSA-N |
SMILES canónico |
C=C=CCCC1CCC2C(CCCC2N1)CC=CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide](/img/structure/B14507475.png)
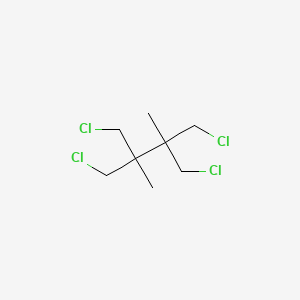

![4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole](/img/structure/B14507500.png)

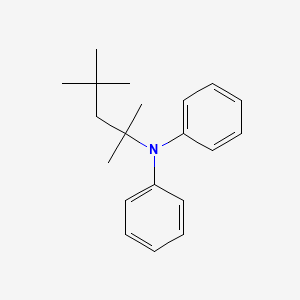
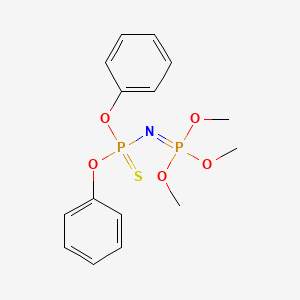
![1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene](/img/structure/B14507526.png)


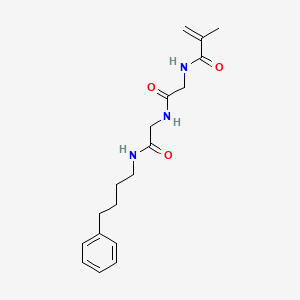
![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)

